molecular formula C12H19ClN2O4S3 B10968809 1-(Butylsulfonyl)-4-[(5-chlorothiophen-2-yl)sulfonyl]piperazine

1-(Butylsulfonyl)-4-[(5-chlorothiophen-2-yl)sulfonyl]piperazine

Cat. No.: B10968809
M. Wt: 386.9 g/mol
InChI Key: YYRNDAUXYYSXAI-UHFFFAOYSA-N
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Description

1-(BUTYLSULFONYL)-4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINE is a complex organic compound that features both sulfonyl and thienyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BUTYLSULFONYL)-4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the thienyl and piperazine intermediates. The key steps include:

    Formation of the Thienyl Intermediate: The thienyl group is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Sulfonylation: The butylsulfonyl group is introduced via a sulfonylation reaction, often using butanesulfonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The chlorinated thienyl intermediate is then coupled with the piperazine ring under conditions that facilitate nucleophilic substitution, typically using a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(BUTYLSULFONYL)-4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The chlorine atom on the thienyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

1-(BUTYLSULFONYL)-4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(BUTYLSULFONYL)-4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thienyl groups can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(BUTYLSULFONYL)-4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINE: Similar structure but with a bromine atom instead of chlorine.

    1-(BUTYLSULFONYL)-4-[(5-METHYL-2-THIENYL)SULFONYL]PIPERAZINE: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-(BUTYLSULFONYL)-4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINE is unique due to the presence of both butylsulfonyl and chlorothienyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C12H19ClN2O4S3

Molecular Weight

386.9 g/mol

IUPAC Name

1-butylsulfonyl-4-(5-chlorothiophen-2-yl)sulfonylpiperazine

InChI

InChI=1S/C12H19ClN2O4S3/c1-2-3-10-21(16,17)14-6-8-15(9-7-14)22(18,19)12-5-4-11(13)20-12/h4-5H,2-3,6-10H2,1H3

InChI Key

YYRNDAUXYYSXAI-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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